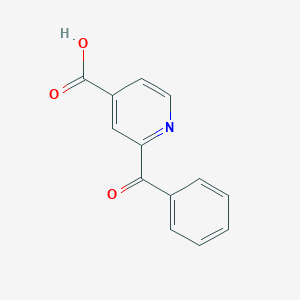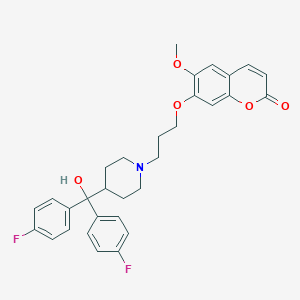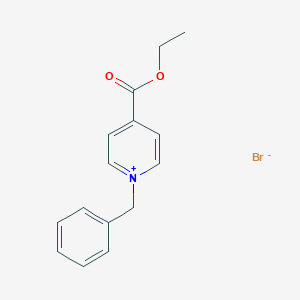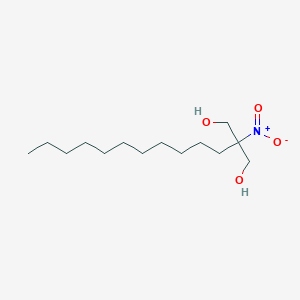![molecular formula C9H7N3O3 B114761 3-[(hydroxyamino)methylidene]-1H-1,8-naphthyridine-2,4-dione CAS No. 153457-26-2](/img/structure/B114761.png)
3-[(hydroxyamino)methylidene]-1H-1,8-naphthyridine-2,4-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[(hydroxyamino)methylidene]-1H-1,8-naphthyridine-2,4-dione, also known as HAMNO, is a synthetic compound that has been widely studied for its potential applications in various scientific fields. HAMNO has been found to possess unique chemical and physical properties that make it a promising candidate for use in a range of applications, including as a fluorescent probe, a catalyst, and a therapeutic agent.
Mecanismo De Acción
The mechanism of action of 3-[(hydroxyamino)methylidene]-1H-1,8-naphthyridine-2,4-dione varies depending on its application. In the case of its use as a fluorescent probe, 3-[(hydroxyamino)methylidene]-1H-1,8-naphthyridine-2,4-dione binds to metal ions through coordination bonds, resulting in changes in its fluorescence properties. In the case of its use as an anticancer agent, 3-[(hydroxyamino)methylidene]-1H-1,8-naphthyridine-2,4-dione has been shown to induce apoptosis, or programmed cell death, in cancer cells through the activation of caspases, a family of proteins that play a key role in the process of apoptosis.
Biochemical and Physiological Effects:
3-[(hydroxyamino)methylidene]-1H-1,8-naphthyridine-2,4-dione has been found to have a range of biochemical and physiological effects, depending on its application. In the case of its use as a fluorescent probe, 3-[(hydroxyamino)methylidene]-1H-1,8-naphthyridine-2,4-dione has been shown to selectively bind to certain metal ions, such as copper and iron, and to exhibit changes in its fluorescence properties in the presence of these ions. In the case of its use as an anticancer agent, 3-[(hydroxyamino)methylidene]-1H-1,8-naphthyridine-2,4-dione has been found to induce apoptosis in cancer cells through the activation of caspases, resulting in the inhibition of tumor growth.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
3-[(hydroxyamino)methylidene]-1H-1,8-naphthyridine-2,4-dione has several advantages for use in lab experiments, including its high stability, its ability to selectively bind to certain metal ions, and its potential as a therapeutic agent for a range of diseases. However, 3-[(hydroxyamino)methylidene]-1H-1,8-naphthyridine-2,4-dione also has some limitations, including its relatively complex synthesis method and its potential toxicity at high concentrations.
Direcciones Futuras
There are several future directions for research on 3-[(hydroxyamino)methylidene]-1H-1,8-naphthyridine-2,4-dione, including:
1. Further investigation of its potential as a therapeutic agent for various diseases, including cancer, Alzheimer's disease, and Parkinson's disease.
2. Development of new synthetic methods for 3-[(hydroxyamino)methylidene]-1H-1,8-naphthyridine-2,4-dione that are more efficient and cost-effective.
3. Exploration of its potential as a catalyst for organic reactions.
4. Investigation of its potential as a tool for the study of DNA damage and repair mechanisms.
5. Development of new applications for 3-[(hydroxyamino)methylidene]-1H-1,8-naphthyridine-2,4-dione in fields such as materials science and environmental science.
In conclusion, 3-[(hydroxyamino)methylidene]-1H-1,8-naphthyridine-2,4-dione is a synthetic compound that has been extensively studied for its potential applications in various scientific fields. Its unique chemical and physical properties make it a promising candidate for use in a range of applications, including as a fluorescent probe, a catalyst, and a therapeutic agent. While there are some limitations to its use, there are also many future directions for research on 3-[(hydroxyamino)methylidene]-1H-1,8-naphthyridine-2,4-dione that hold great promise for advancing our understanding of this compound and its potential applications.
Métodos De Síntesis
The synthesis of 3-[(hydroxyamino)methylidene]-1H-1,8-naphthyridine-2,4-dione involves a multistep process that begins with the reaction between 2,4-dioxo-1,2,3,4-tetrahydropyrimidine and hydroxylamine hydrochloride, followed by the reaction between the resulting product and 2,3-dichloro-1,4-naphthoquinone. The final product is obtained through a series of purification steps, including recrystallization and chromatography.
Aplicaciones Científicas De Investigación
3-[(hydroxyamino)methylidene]-1H-1,8-naphthyridine-2,4-dione has been extensively studied for its potential applications in various scientific fields, including chemistry, biology, and medicine. In chemistry, 3-[(hydroxyamino)methylidene]-1H-1,8-naphthyridine-2,4-dione has been used as a fluorescent probe for the detection of metal ions and as a catalyst for organic reactions. In biology, 3-[(hydroxyamino)methylidene]-1H-1,8-naphthyridine-2,4-dione has been studied for its potential as an anticancer agent and as a tool for the study of DNA damage and repair mechanisms. In medicine, 3-[(hydroxyamino)methylidene]-1H-1,8-naphthyridine-2,4-dione has been investigated for its potential as a therapeutic agent for a range of diseases, including cancer, Alzheimer's disease, and Parkinson's disease.
Propiedades
Número CAS |
153457-26-2 |
|---|---|
Nombre del producto |
3-[(hydroxyamino)methylidene]-1H-1,8-naphthyridine-2,4-dione |
Fórmula molecular |
C9H7N3O3 |
Peso molecular |
205.17 g/mol |
Nombre IUPAC |
4-hydroxy-3-[(E)-hydroxyiminomethyl]-1H-1,8-naphthyridin-2-one |
InChI |
InChI=1S/C9H7N3O3/c13-7-5-2-1-3-10-8(5)12-9(14)6(7)4-11-15/h1-4,15H,(H2,10,12,13,14)/b11-4+ |
Clave InChI |
VTZJQNCPSZZPRE-UHFFFAOYSA-N |
SMILES isomérico |
C1=CC2=C(NC(=O)C(=CNO)C2=O)N=C1 |
SMILES |
C1=CC2=C(NC(=O)C(=C2O)C=NO)N=C1 |
SMILES canónico |
C1=CC2=C(NC(=O)C(=CNO)C2=O)N=C1 |
Sinónimos |
1,8-Naphthyridine-3-carboxaldehyde,1,2-dihydro-4-hydroxy-2-oxo-,3-oxime(9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.










![4-azido-N-[2-[2-(2,5-dioxopyrrol-1-yl)ethyldisulfanyl]ethyl]-2,3,5,6-tetrafluorobenzamide](/img/structure/B114692.png)

![2-(2H-1,3-benzodioxol-5-yl)-6-chloroimidazo[1,2-b]pyridazine](/img/structure/B114698.png)



